5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a quinoline moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the quinoline moiety: This can be done through a condensation reaction between a quinoline derivative and an appropriate aldehyde or ketone.
Formation of the carboxamide linkage: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
- 5-(4-bromophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
- 5-(4-methylphenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
Uniqueness
The presence of the fluorine atom in 5-(4-fluorophenyl)-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-25(13-15-12-21(26)24-18-5-3-2-4-17(15)18)22(27)20-11-10-19(28-20)14-6-8-16(23)9-7-14/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKAENTMIUBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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